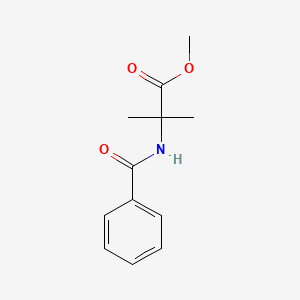

methyl N-benzoyl-2-methylalaninate

描述

Methyl N-benzoyl-2-methylalaninate is an organic compound with the molecular formula C12H15NO3 . It is a derivative of alanine, an amino acid, and features a benzoyl group attached to the nitrogen atom and a methyl group on the alpha carbon. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

Methyl N-benzoyl-2-methylalaninate can be synthesized through several methods. One common approach involves the reaction of N-benzoyl-2-methylalanine with methanol in the presence of a strong acid catalyst . This esterification reaction typically requires refluxing the reactants for several hours to achieve a high yield of the desired product.

Another method involves the use of dendrimeric intermediates. In this approach, N-alkyl-β-amino acids and their methyl esters are synthesized using dendrimeric molecules in a one-pot reaction . This method offers a more environmentally friendly and efficient route to the compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and reduce waste.

化学反应分析

Types of Reactions

Methyl N-benzoyl-2-methylalaninate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group or reduce the ester to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Benzyl derivatives and alcohols.

Substitution: Various substituted esters and amides.

科学研究应用

Methyl N-benzoyl-2-methylalaninate (C₁₂H₁₅NO₃), also known as methyl 2-benzamido-2-methylpropanoate, is an organic compound with applications spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a benzoyl group attached to the nitrogen of an alanine derivative, makes it a versatile building block in various chemical syntheses.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules this compound serves as a crucial building block in synthesizing more complex organic molecules. Its structure allows it to be a versatile component in creating new chemical entities.

- Esterification Reactions It is produced through methods such as reacting N-benzoyl-2-methylalanine with methanol using a strong acid catalyst or employing dendrimeric intermediates. Industrial production involves large-scale esterification reactions, often utilizing automated reactors and continuous flow systems to ensure consistent product quality and high yield.

- Chemical Reactions this compound undergoes several chemical reactions, including oxidation, reduction, and substitution.

- Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions, using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction: Reduction reactions can convert the benzoyl group to a benzyl group or reduce the ester to an alcohol, using reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

- Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines, thiols, and alcohols.

Biology

- Biological Activity Studies The compound is studied for its potential biological activity.

- Enzyme Transformation Methyl 2-benzamido-2-methylpropanoate interacts with short-chain alcohol dehydrogenases, undergoing a dynamic kinetic asymmetric transformation. It affects the biochemical pathway involving the transformation of methyl 2-benzamido-methyl-3-oxobutanoate, resulting primarily in its transformation into optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate. Environmental factors, such as organic solvents and substrates, can influence its interaction with targets.

Medicine

- Therapeutic Potential Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

- AKT Inhibition Studies suggest AKT inhibits apoptotic death induced by various stimuli in tumor cells. AKT can inactivate BAD, GSK3, caspase-9, and the Forkhead transcription factor, while also activating IKKalpha and e-NOS .

Industry

- Specialty Chemicals It is used in the production of specialty chemicals and as a precursor in synthesizing polymers and other materials.

作用机制

The mechanism of action of methyl N-benzoyl-2-methylalaninate involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their function . The pathways involved include enzyme inhibition, receptor binding, and modulation of signal transduction pathways .

相似化合物的比较

Methyl N-benzoyl-2-methylalaninate can be compared with other similar compounds, such as:

Methyl N-benzoylalaninate: Lacks the methyl group on the alpha carbon, resulting in different reactivity and biological activity.

Ethyl N-benzoyl-2-methylalaninate: Has an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.

N-benzoyl-2-methylalanine: The free acid form, which has different solubility and reactivity compared to the ester.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

生物活性

Methyl N-benzoyl-2-methylalaninate, also known as methyl 2-benzamido-2-methylpropanoate, is an organic compound with the molecular formula and a molecular weight of approximately 221.26 g/mol. It is a derivative of alanine, featuring a benzoyl group attached to the nitrogen atom, which endows it with unique biological properties and potential applications in pharmaceuticals and biochemistry.

Chemical Structure

The compound consists of a benzamide structure combined with an ester functional group. This unique combination influences its reactivity and biological activity.

Synthesis Methods

This compound can be synthesized through various methods, including:

-

Direct Reaction :

- Reactants : 2-Methylalanine and Benzoyl Chloride.

- Reaction :

-

Esterification :

- Involves the reaction of N-benzoyl-2-methylalanine with methanol in the presence of a strong acid catalyst.

These synthetic routes are essential for producing the compound in research and industrial applications.

Comparison with Similar Compounds

| Compound Name | Chemical Formula | CAS Number | Unique Features |

|---|---|---|---|

| Ethyl N-benzoyl-2-methylalaninate | 77919-05-2 | Ethyl ester variant, potentially different solubility properties. | |

| N-Benzyl-N-methyl-L-alanine methyl ester | 11138282 | Contains a benzyl group, differing in biological activity. | |

| Benzamide | 55-21-0 | Simpler structure that lacks the methylalanine component but shares pharmacological relevance. |

This compound exhibits biological activity primarily through its interaction with specific enzymes. Research indicates that it targets short-chain alcohol dehydrogenases from Burkholderia gladioli, leading to dynamic kinetic asymmetric transformations. The compound's action results in the formation of optically active derivatives, such as methyl-2-benzamido-methyl-3-hydroxy-butyrate, which are biologically relevant.

Antimicrobial and Anticancer Properties

Preliminary studies suggest that derivatives of benzamide, including this compound, may possess antitumor activity . Some studies indicate that these compounds can inhibit tumor growth in specific cancer cell lines, although further research is necessary to fully elucidate their mechanisms and efficacy.

Study on Enzyme Interaction

In a study focusing on the biochemical pathways affected by this compound, researchers found that its interaction with short-chain alcohol dehydrogenases significantly altered metabolic pathways involving the transformation of related compounds. This interaction highlights the compound's potential role in metabolic engineering and synthetic biology applications.

Antitumor Activity Investigation

A study examining various benzamide derivatives reported that some compounds effectively inhibited cancer cell proliferation in vitro. This compound was included among these derivatives, suggesting its potential as a lead compound for further anticancer drug development.

常见问题

Q. Basic: What are the standard synthetic methodologies for methyl N-benzoyl-2-methylalaninate, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves two key steps: (1) esterification of 2-methylalanine to form methyl 2-methylalaninate, followed by (2) benzoylation using benzoyl chloride under basic conditions (e.g., Schotten-Baumann reaction). Reaction optimization includes:

- Temperature control : Benzoylation at 0–5°C minimizes side reactions like hydrolysis .

- Solvent selection : Dichloromethane or THF is preferred for solubility and inertness.

- Stoichiometry : A 1.2:1 molar ratio (benzoyl chloride to amine) ensures complete substitution.

Yield improvements (70–85%) are achieved via iterative recrystallization in ethanol/water mixtures.

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Core characterization methods include:

- ¹H/¹³C NMR : Confirms benzoyl group integration (δ 7.4–7.8 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm) .

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O) verify functional groups.

- Mass spectrometry (EI-MS) : Molecular ion [M+H]⁺ at m/z 265.3 (calculated for C₁₃H₁₅NO₃) .

Q. Advanced: How can factorial design optimize the synthesis of this compound?

Answer:

A 2³ factorial design evaluates three factors: temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). Responses (yield, purity) are modeled using ANOVA:

| Factor | Low (-1) | High (+1) |

|---|---|---|

| X₁ | 0°C | 25°C |

| X₂ | THF | DCM |

| X₃ | 5 mol% | 10 mol% |

| Interaction plots identify optimal conditions (e.g., low temperature + DCM maximizes purity). Replication reduces variability (±3% error) . |

Q. Advanced: How to resolve contradictions in spectral data for this compound derivatives?

Answer:

Contradictions (e.g., unexpected NMR splitting) arise from:

- Dynamic stereochemistry : Rotamer populations in solution alter peak splitting. Use variable-temperature NMR (VT-NMR) to confirm .

- Impurity profiles : LC-MS with C18 columns (ACN/water gradient) detects byproducts like unreacted benzoyl chloride .

Cross-reference with computational predictions (DFT for ¹³C shifts) validates assignments .

Q. Advanced: What strategies improve HPLC method development for analyzing this compound in complex matrices?

Answer:

- Column selection : C18 or phenyl-hexyl phases resolve polar byproducts.

- Mobile phase : 0.1% formic acid in ACN/water (60:40) balances retention (k’ ~4) and peak symmetry .

- Detection : UV at 254 nm (benzoyl chromophore) offers LOD ≈ 0.1 µg/mL. For trace analysis, hyphenate with Q-TOF-MS .

Q. Advanced: How can isotopic labeling (e.g., deuterated analogs) elucidate the degradation pathways of this compound?

Answer:

Synthesize N-benzoyl-2-methylalaninate-d₃ (deuterated methyl group) via CD₃I esterification. Accelerated stability studies (40°C/75% RH) monitor:

- Hydrolysis : Track deuterium loss (LC-MS) to differentiate ester vs. amide cleavage.

- Oxidation : ¹⁸O-labeling in benzoyl group identifies peroxide-mediated degradation .

Q. Basic: How to assess the stability of this compound under varying pH conditions?

Answer:

Conduct forced degradation studies :

- Acidic (pH 1–3) : Hydrolyzes ester to carboxylic acid (HPLC monitoring).

- Basic (pH 10–12) : Amide bond cleavage predominates.

Use Arrhenius modeling (40–60°C) to predict shelf life at 25°C .

Q. Advanced: What computational tools predict the reactivity of this compound in nucleophilic environments?

Answer:

- DFT calculations (Gaussian 16): Compute Fukui indices to identify nucleophilic attack sites (e.g., ester carbonyl).

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) .

Q. Advanced: What role does this compound play in peptide mimetic drug design?

Answer:

The compound serves as a conformationally restricted backbone in peptidomimetics. Key applications:

- SAR studies : Modify benzoyl substituents (e.g., fluoro, nitro) to enhance receptor binding.

- Protease resistance : The methyl ester reduces cleavage susceptibility vs. free carboxylic acids .

Q. Advanced: How to validate purity thresholds for this compound in catalytic studies?

Answer:

属性

IUPAC Name |

methyl 2-benzamido-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2,11(15)16-3)13-10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBIXYNNTSJTGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。